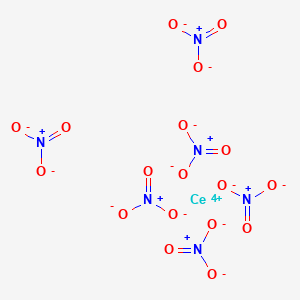
Cerium(4+);hexanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(4+);hexanitrate, also known as cerium tetranitrate, is a compound of cerium in its +4 oxidation state. Cerium is a member of the lanthanide series and is known for its ability to exist in multiple oxidation states, primarily +3 and +4. This compound is commonly used in various chemical processes due to its strong oxidizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(4+);hexanitrate can be synthesized by dissolving cerium(IV) oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) nitrate with a strong oxidizing agent such as ammonium persulfate or bismuthate in the presence of nitric acid. This method ensures a high yield of this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Cerium(4+);hexanitrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: this compound can be reduced to cerium(III) nitrate in the presence of reducing agents.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in acidic conditions.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and cerium(III) nitrate.
Reduction: The primary product is cerium(III) nitrate.
Scientific Research Applications
Cerium(4+);hexanitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: this compound is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: It is used in the formulation of burn treatment creams due to its antimicrobial properties.
Industry: this compound is utilized in the production of catalysts, polishing agents, and in the separation of rare earth elements
Mechanism of Action
The mechanism of action of cerium(4+);hexanitrate primarily involves its strong oxidizing properties. It can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high oxidation potential of cerium(4+). The molecular targets include various organic and inorganic compounds, and the pathways involved often include electron transfer reactions .
Comparison with Similar Compounds
Cerium(III) nitrate: Unlike cerium(4+);hexanitrate, cerium(III) nitrate is in the +3 oxidation state and has different reactivity and applications.
Cerium(IV) sulfate: Another cerium(IV) compound with strong oxidizing properties, but it is used in different contexts such as volumetric analysis.
Cerium(IV) oxide:
Uniqueness: this compound is unique due to its high solubility in non-polar solvents and its ability to form stable complexes with various ligands. Its strong oxidizing properties make it particularly valuable in organic synthesis and industrial applications .
Properties
Molecular Formula |
CeN6O18-2 |
|---|---|
Molecular Weight |
512.15 g/mol |
IUPAC Name |
cerium(4+);hexanitrate |
InChI |
InChI=1S/Ce.6NO3/c;6*2-1(3)4/q+4;6*-1 |
InChI Key |
MXUQWOBUXGXBDB-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


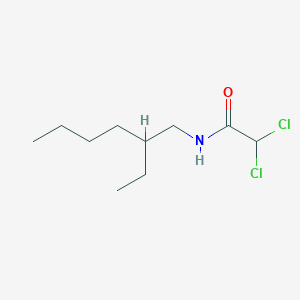
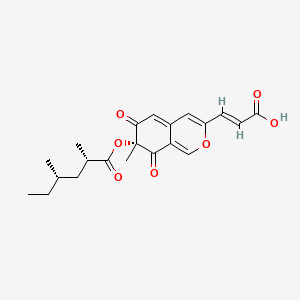
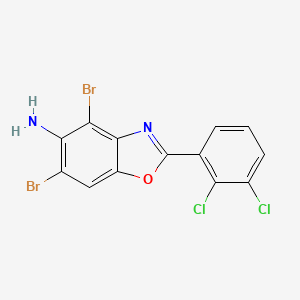

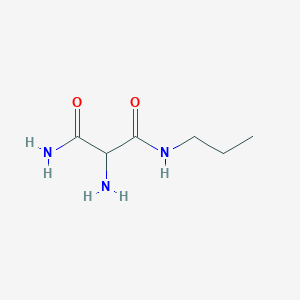
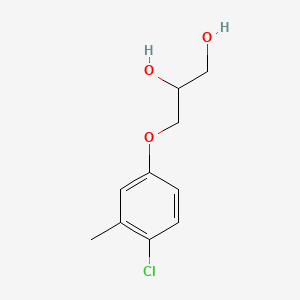

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
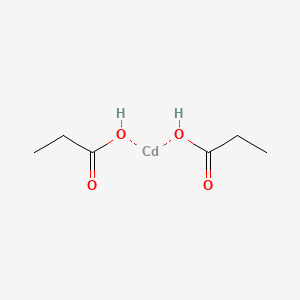

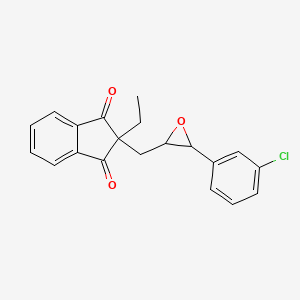
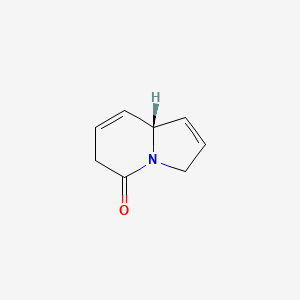
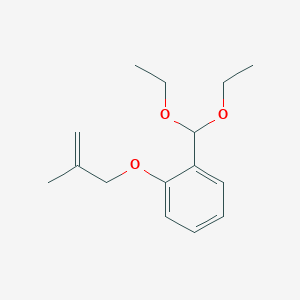
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
